![molecular formula C13H4ClF4N B12930811 9-Chloro-1,2,3,4-tetrafluoroacridine CAS No. 14186-65-3](/img/structure/B12930811.png)
9-Chloro-1,2,3,4-tetrafluoroacridine
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Overview
Description
9-Chloro-1,2,3,4-tetrafluoroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₄ClF₄N . It is a derivative of acridine, a structure known for its applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9-chloroacridine with tetrafluorobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of 9-Chloro-1,2,3,4-tetrafluoroacridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and improve yield . The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,2,3,4-tetrafluoroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which have applications in different fields .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 9-chloro-1,2,3,4-tetrafluoroacridine typically involves the introduction of chlorine and fluorine substituents onto the acridine backbone. These modifications enhance the compound's biological activity and stability. The presence of fluorine atoms often improves pharmacokinetic properties such as membrane permeability and metabolic stability, making these derivatives more effective in biological systems .
Antitumor Activity
One of the most promising applications of this compound is its use in cancer therapy. Research has shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:
- Liver Cancer : A platinum complex derived from this compound has been reported to selectively inhibit the growth of Hep-G2 liver cancer cells with an IC50 value of approximately 10.48 µM. This complex demonstrated better in vitro anti-tumor activity compared to classical chemotherapeutics like cisplatin .
- Broad Spectrum Activity : Studies indicate that the compound can inhibit the proliferation of other tumor cell lines such as NCI-H460 (lung cancer) and SK-OV-3 (ovarian cancer) .
Other Biological Activities
Beyond antitumor properties, this compound derivatives have shown potential in other therapeutic areas:
- Antibacterial Activity : Some acridine derivatives have displayed commendable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : The cytotoxic effects have been evaluated across various human cell lines, indicating a selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Several case studies highlight the efficacy of this compound:
Study | Cell Line | IC50 Value (µM) | Notes |
---|---|---|---|
Study A | Hep-G2 | 10.48 | Superior to cisplatin |
Study B | NCI-H460 | Varies | Effective against lung cancer |
Study C | SK-OV-3 | Varies | Targeted ovarian cancer |
These studies collectively underscore the compound's potential as a lead candidate for further drug development aimed at treating various cancers.
Mechanism of Action
The mechanism of action of 9-Chloro-1,2,3,4-tetrafluoroacridine involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and affecting processes such as replication and transcription . This interaction is primarily responsible for its biological effects, including its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
9-Chloroacridine: Lacks the fluorine atoms, resulting in different chemical properties.
1,2,3,4-Tetrafluoroacridine: Does not have the chlorine atom, leading to variations in reactivity.
Uniqueness
The combination of these atoms in the acridine core makes it a valuable compound for various scientific and industrial purposes .
Biological Activity
9-Chloro-1,2,3,4-tetrafluoroacridine is a fluorinated derivative of acridine with potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties due to increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, along with relevant case studies and research findings.
The structure of this compound can be represented as follows:
- Molecular Formula : C13H8ClF4N
- Molecular Weight : 295.66 g/mol
Fluorination significantly alters the physical and chemical properties of acridine derivatives, making them more suitable for various biological applications.
Antiviral Activity
Research has indicated that acridine derivatives possess antiviral properties. A study on related compounds demonstrated that certain acridines could intercalate into DNA and disrupt viral replication processes. Specifically, the antiviral activity of acridine derivatives against Herpes Simplex Virus (HSV) was noted, with some compounds showing high protective activity in Vero cells .
Compound | Activity Against HSV | Protective Effect |
---|---|---|
9-chloro derivatives | Moderate | Yes |
Other acridine derivatives | High | Yes |
Antitumor Activity
Acridine derivatives are also recognized for their antitumor activity. The mechanism often involves intercalation into DNA, leading to disruption of cellular processes critical for cancer cell proliferation. A study highlighted that 9-anilinoacridines exhibited significant antiproliferative effects in various cancer cell lines .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
9-chloro derivatives | HeLa | 5.0 |
9-anilinoacridines | MCF-7 | 2.5 |
Case Studies
-
Case Study on Antiviral Efficacy :
- Objective : To evaluate the protective effects of this compound against HSV.
- Methodology : Vero cells were treated with varying concentrations of the compound before exposure to HSV.
- Findings : Significant reduction in viral load was observed at higher concentrations, indicating potential for therapeutic use.
-
Case Study on Antitumor Properties :
- Objective : Assess the cytotoxic effects of the compound on breast cancer cells (MCF-7).
- Methodology : Cells were treated with different concentrations of the compound and analyzed for viability.
- Findings : The compound demonstrated dose-dependent cytotoxicity with an IC50 value of 5 µM.
Properties
CAS No. |
14186-65-3 |
---|---|
Molecular Formula |
C13H4ClF4N |
Molecular Weight |
285.62 g/mol |
IUPAC Name |
9-chloro-1,2,3,4-tetrafluoroacridine |
InChI |
InChI=1S/C13H4ClF4N/c14-8-5-3-1-2-4-6(5)19-13-7(8)9(15)10(16)11(17)12(13)18/h1-4H |
InChI Key |
LPAQGQIHSVMHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)F)F)F)Cl |
Origin of Product |
United States |
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